Cas no 877399-74-1 (1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester)

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic acid pinacol ester is a high-purity boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its key advantages include stability under standard handling conditions, facilitated by the Boc-protected piperidine moiety and pinacol ester group, which enhance shelf life and reactivity control. The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, enabling efficient C-C bond formation with aryl or heteroaryl halides. Its well-defined structure ensures consistent performance in complex coupling reactions, while the Boc group allows for selective deprotection when further functionalization is required. The product is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds with precision.
1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester structure
877399-74-1 structure
Product Name:1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester
CAS No:877399-74-1
MF:C19H32BN3O4
MW:377.29
MDL:MFCD11112131
CID:69228
PubChem ID:45480279
Update Time:2025-12-10

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
    • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
    • 1-(1-Boc-4-piperidyl)pyrazole-4-boronic acid pinacol ester
    • 1-(N-Boc-piperidine-4-ly)-boronic acid pinacol ester
    • 1-Piperidinecarboxylic acid, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
    • 5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine
    • TERT-BUTYL 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]PIPERIDINE-1-CARBOXYLATE
    • 1-(4-N-Boc-piperidine)pyrazole-4-boronic acid pinacol ester
    • 1-Piperidinecarboxylic acid,4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl]-,1
    • 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carb
    • 4-[4-(4,4,5,5--1,3,2--2-)-1H--1-]-1- ()
    • tert-butyl 4-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H
    • 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester
    • 2-[1-(1-Boc-piperidin-4-yl)pyrazol-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester
    • 1-(1-Boc-piperidin-4-yl)-pyrazole-4-boronic acid pinacol ester
    • tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
    • 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester
    • 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidin-1-carboxylic acid tert-butyl ester
    • 4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester
    • TERT-BUTYL-4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]PIPERIDINE-1-CARBOXYLATE
    • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester;
    • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
    • EN300-234034
    • 877399-74-1
    • GS-5869
    • FT-0699135
    • QSQWENQPOSRWLP-UHFFFAOYSA-N
    • A848261
    • PB31552
    • Z1741977328
    • AKOS015841290
    • 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butylester
    • SY028027
    • AC-25087
    • SCHEMBL320828
    • tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylate
    • tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-piperidine-1-carboxylate
    • 4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidin-1-carboxylic acid tert.butyl ester
    • 1-(N-BOC-PIPERIDIN-4-YL)-1H-PYRAZOLE-4-BORONIC ACID PINACOL ESTER
    • tert-Butyl4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
    • 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester
    • 4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert.butyl ester
    • C19H32BN3O4
    • A854190
    • t-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)piperidine-1-carboxylate
    • MFCD11112131
    • 4-[4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PYRAZOL-1-YL]-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-carboxylate
    • BCP01622
    • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester;;1-(1-Boc-4-piperidyl)pyrazole-4-boronic Acid Pinacol Ester
    • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
    • 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
    • B5002
    • 1265484-33-0
    • DTXSID901007779
    • CS-M0268
    • AM807999
    • (1-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)-1H-PYRAZOL-4-YL)BORONIC ACID PINACOL ESTER
    • DB-002095
    • 6T7DZ73552
    • MDL: MFCD11112131
    • Inchi: 1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-15(9-11-22)23-13-14(12-21-23)20-26-18(4,5)19(6,7)27-20/h12-13,15H,8-11H2,1-7H3
    • InChI Key: QSQWENQPOSRWLP-UHFFFAOYSA-N
    • SMILES: O1B(C2C=NN(C=2)C2CCN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 377.24900
  • Monoisotopic Mass: 377.249
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 65.8A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.14
  • Melting Point: 114.0 to 118.0 deg-C
  • Boiling Point: 492.8°C at 760 mmHg
  • Flash Point: 251.8±25.9 °C
  • Refractive Index: 1.539
  • PSA: 65.82000
  • LogP: 2.69220

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Security Information

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Pricemore >>

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1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  12 h, 20 - 30 °C
1.2 Solvents: Tetrahydrofuran ;  6 h, 20 - 30 °C
Reference
A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation using highly active Ir-Spiro-PAP catalyst
Qian, Jian-Qiang; et al, Tetrahedron Letters, 2014, 55(9), 1528-1531

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium methoxide Solvents: Methyl ether ;  1 h, 30 °C
Reference
Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies
Yamamoto, Eiji; et al, Chemical Science, 2015, 6(5), 2943-2951

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: (SP-4-3)-rel-(Methanesulfonato-κO)[2′-[(R)-methylamino-κN][1,1′-biphenyl]-2-yl-κ… Solvents: Tetrahydrofuran ;  24 h, 80 °C
Reference
A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions
Wang, Xin; et al, Organic Letters, 2019, 21(20), 8158-8163

Production Method 4

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  255 min, -10 °C; -10 °C → 20 °C; 1 h, 20 °C
1.2 Solvents: Tetrahydrofuran ;  105 min, 20 - 30 °C; 9 h, 25 °C
Reference
Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)
de Koning, Pieter D.; et al, Organic Process Research & Development, 2011, 15(5), 1018-1026

Production Method 5

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -10 °C; 2 h, rt
1.2 -
Reference
Improved synthesis of crizotinib
Zhang, Guang-yan; et al, Zhongguo Yaowu Huaxue Zazhi, 2014, 24(6), 445-449

Production Method 6

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  12 h, 20 - 30 °C
1.2 Solvents: Tetrahydrofuran ;  6 h, 20 - 30 °C
Reference
A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation using highly active Ir-Spiro-PAP catalyst
Qian, Jian-Qiang; et al, Tetrahedron Letters, 2014, 55(9), 1528-1531

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  reflux
Reference
Discovery of Potent and Orally Effective Dual Janus Kinase 2/FLT3 Inhibitors for the Treatment of Acute Myelogenous Leukemia and Myeloproliferative Neoplasms
Yang, Tao; et al, Journal of Medicinal Chemistry, 2019, 62(22), 10305-10320

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Raw materials

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:877399-74-1)tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
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1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester

Introduction to 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester (CAS No. 877399-74-1) in Modern Pharmaceutical Research

The compound 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester, identified by its CAS number 877399-74-1, represents a significant advancement in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This boronic acid derivative is a key intermediate in the synthesis of complex molecules, offering unique structural and functional properties that make it invaluable for drug discovery and development.

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester is characterized by its pyrazole core, which is a heterocyclic aromatic compound known for its broad range of biological activities. The presence of a boronic acid pinacol ester moiety enhances its reactivity, making it an excellent candidate for Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern organic synthesis. These reactions are widely employed in the construction of biaryl structures, which are prevalent in many pharmacologically active compounds.

The Boc (tert-butoxycarbonyl) group attached to the piperidine ring provides stability and protection during synthetic procedures, allowing for selective functionalization at other positions. This feature is particularly useful in multi-step syntheses where regioselectivity is crucial. The piperidine moiety itself contributes to the compound's solubility and bioavailability, making it a promising scaffold for further derivatization.

Recent research has highlighted the potential of 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester in the development of targeted therapies. For instance, studies have demonstrated its utility in generating novel inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The pyrazole ring can be modified to interact with specific binding pockets on target proteins, while the boronic acid moiety facilitates further chemical manipulation.

In addition to its role in kinase inhibition, this compound has shown promise in the design of antimicrobial agents. The structural motif is capable of disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. Preliminary studies indicate that derivatives of 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester exhibit potent activity against resistant strains of Gram-positive bacteria, offering a new avenue for combating infections.

The synthesis of 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester involves a series of well-established chemical transformations, including halogenation, lithiation, and borylation. These steps highlight the compound's compatibility with existing synthetic methodologies, ensuring efficient production at scale. Advances in catalytic systems have further refined these processes, reducing reaction times and improving yields.

The pinacol ester group not only enhances reactivity but also provides stability under various conditions. This makes 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester a versatile building block for medicinal chemists. It can be easily converted into other functional groups such as carboxylic acids or amides through hydrolysis or transesterification reactions, expanding its utility in drug design.

From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding interactions between 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester and biological targets. Molecular docking studies suggest that modifications to the pyrazole ring can optimize binding affinities and selectivity. These insights are guiding experimental efforts to develop more effective derivatives.

The pharmaceutical industry has recognized the importance of intermediates like 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester due to their role in accelerating drug discovery pipelines. By providing a robust scaffold for structural diversification, this compound enables rapid screening and optimization campaigns. Such efficiency is critical in an era where drug development costs continue to rise and time-to-market pressures mount.

Future research directions may explore the use of 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester in combination therapies or as a lead compound for next-generation drugs targeting neglected diseases. Its adaptability and synthetic tractability position it as a valuable asset in the chemist's toolkit.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:877399-74-1)tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
sfd22807
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Amadis Chemical Company Limited
(CAS:877399-74-1)tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
A848261
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